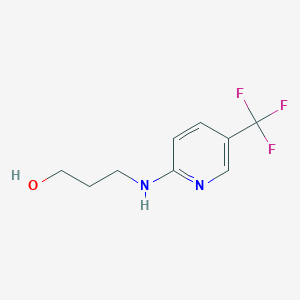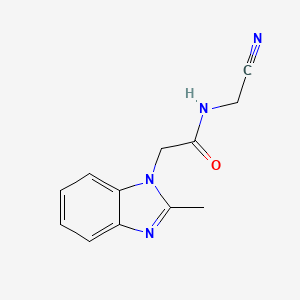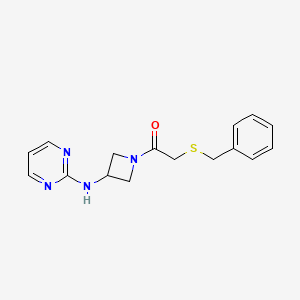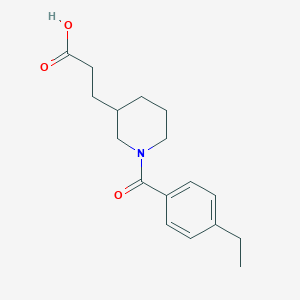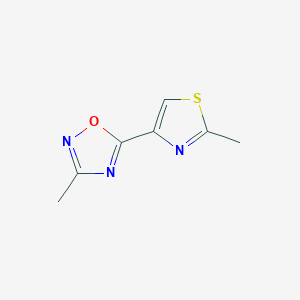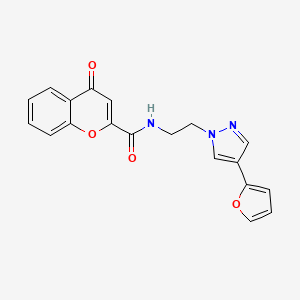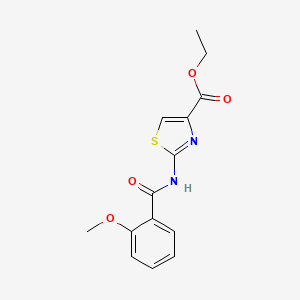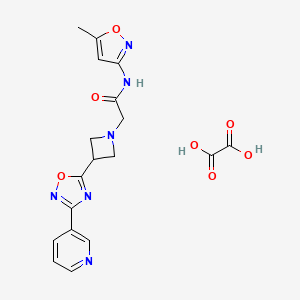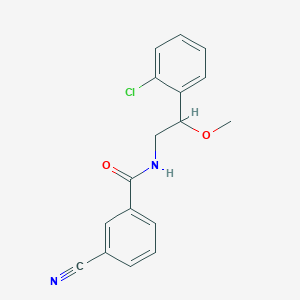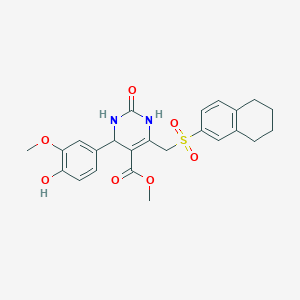![molecular formula C15H19ClN2O3 B2824739 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea CAS No. 899962-93-7](/img/structure/B2824739.png)
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea is a synthetic compound with a complex molecular structure. It has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Chemical Analysis and Environmental Impact
The study of chemicals related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea has led to insights into their environmental impact and degradation. Research indicates that antimicrobials like triclocarban, which share structural similarities, undergo degradation in electro-Fenton systems, highlighting the potential for environmental remediation techniques to address pollution from such compounds (Sirés et al., 2007).
Insecticide Action and Safety
Research on compounds structurally related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea has shown promising insecticidal activity. Studies have demonstrated their ability to interfere with cuticle deposition in insects, suggesting a novel mode of action for pest control. These findings indicate potential for the development of safer insecticides that are effective across different insect orders while being safe towards mammals (Mulder & Gijswijt, 1973).
Anticancer Properties
The synthesis and evaluation of urea derivatives, including those related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea, have led to the discovery of compounds with significant antiproliferative effects against various cancer cell lines. This highlights the potential for developing new anticancer agents based on this chemical framework (Jian Feng et al., 2020).
Photodegradation and Toxicity Studies
Investigations into the photodegradation of related urea compounds in various media have provided valuable insights into their environmental stability and potential toxicity. Such studies are crucial for understanding the environmental fate of these chemicals and their impact on aquatic ecosystems (Guoguang et al., 2001).
Hydrogen Production and Pollution Degradation
Research has explored the use of photocatalysts modified with urea derivatives for simultaneous hydrogen production and organic pollutant degradation. This innovative approach not only addresses the need for renewable energy sources but also offers a method for mitigating water pollution, showcasing the diverse applications of urea derivatives in environmental science (Jungwon Kim et al., 2012).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-11-4-3-5-12(8-11)18-14(19)17-9-13-10-20-15(21-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQSARLMTFWSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)
![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)
